Fluorescamine

説明

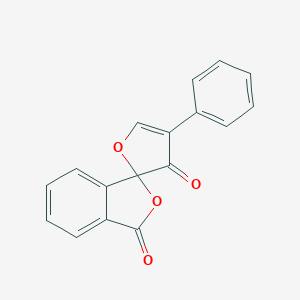

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4'-phenylspiro[2-benzofuran-3,2'-furan]-1,3'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O4/c18-15-13(11-6-2-1-3-7-11)10-20-17(15)14-9-5-4-8-12(14)16(19)21-17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKJVJIDPQDDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3(C2=O)C4=CC=CC=C4C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872017 | |

| Record name | Fluorescamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Fluorescamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20931 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38183-12-9 | |

| Record name | Fluorescamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38183-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038183129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylspiro[furan-2(3H),1'(3'H)-isobenzofuran]-3,3'-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6859V58YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Fluorescamine Mechanism for Primary Amine Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of fluorescamine for the sensitive detection of primary amines, a cornerstone technique in protein and amino acid analysis. This document provides a detailed look at the reaction mechanism, quantitative data, experimental protocols, and potential interferences, designed to equip researchers with the knowledge to effectively apply this powerful fluorogenic reagent.

The Core Principle: A Fluorogenic Transformation

This compound itself is a non-fluorescent spiro compound. Its utility lies in its rapid and specific reaction with primary amines to form highly fluorescent pyrrolinone-type moieties.[1][2] This fluorogenic property—the generation of a fluorescent product from a non-fluorescent reactant—is the foundation of its high sensitivity in detecting primary amines in various applications, including protein quantification, amino acid analysis, and peptide mapping.[1][3]

The reaction is remarkably swift, with a half-time in the order of fractions of a second at room temperature.[1] A key advantage of this compound is that the unreacted reagent is also rapidly hydrolyzed to non-fluorescent, water-soluble products, with a half-time of several seconds. This rapid hydrolysis of excess reagent minimizes background fluorescence, thereby enhancing the signal-to-noise ratio and the overall sensitivity of the assay.

The Reaction Mechanism Unveiled

The precise mechanism of the reaction between this compound and a primary amine is a multi-step process that culminates in the formation of a stable, fluorescent pyrrolinone derivative. While several nuanced proposals exist, the generally accepted pathway involves the following key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the this compound molecule. The reaction is typically carried out under alkaline conditions (pH 8-9) to ensure the primary amine is in its unprotonated, more nucleophilic state.

-

Ring Opening: This initial attack leads to the opening of the spiro lactone ring system.

-

Intramolecular Cyclization: Subsequent intramolecular rearrangement and cyclization occur, leading to the formation of the stable, planar pyrrolinone ring structure.

-

Fluorophore Formation: The resulting pyrrolinone derivative possesses an extended conjugated system, which is responsible for its characteristic fluorescence. The final fluorescent product is a coplanar and cationic diarylpyrrolone.

Quantitative Data and Reaction Parameters

The efficiency and sensitivity of the this compound assay are governed by several key parameters. The following tables summarize the critical quantitative data for researchers utilizing this technique.

Table 1: Reaction Kinetics

| Parameter | Value | Conditions | Reference(s) |

| Reaction Half-Time with Primary Amines | Fractions of a second | Room Temperature, Aqueous Media | |

| Hydrolysis Half-Time of Excess this compound | Several seconds | Room Temperature, Aqueous Media |

Table 2: Spectroscopic Properties

| Parameter | Wavelength (nm) | Solvent/Conditions | Reference(s) |

| Excitation Maximum (λex) | ~390 | Borate Buffer | |

| Emission Maximum (λem) | ~475 | Borate Buffer |

Table 3: Assay Conditions and Reagent Properties

| Parameter | Recommended Value/Property | Notes | Reference(s) |

| Optimal pH | 8.0 - 9.0 | Ensures primary amines are deprotonated and nucleophilic. Borate buffer is commonly used. | |

| This compound Solvent | Acetone or Dimethyl Sulfoxide (DMSO) | This compound is poorly soluble in water and hydrolyzes rapidly. Anhydrous organic solvents are required for stock solutions. | |

| This compound Concentration | Typically 0.1 - 1.0 mg/mL in organic solvent, then diluted into the reaction mixture. | The final concentration in the assay should be in excess of the amine concentration. | |

| Stability of Fluorescent Product | Stable for several hours | Allows for flexibility in measurement time after the reaction. |

Detailed Experimental Protocol: Protein Quantification

This section provides a generalized, yet detailed, protocol for the quantification of proteins in solution using the this compound assay.

Materials:

-

This compound

-

Anhydrous acetone or DMSO

-

Boric acid

-

Sodium hydroxide (for pH adjustment)

-

Protein standard (e.g., Bovine Serum Albumin, BSA)

-

Unknown protein sample(s)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Assay Buffer (0.2 M Borate Buffer, pH 9.0): Dissolve boric acid in deionized water to a final concentration of 0.2 M. Adjust the pH to 9.0 with concentrated NaOH.

-

This compound Stock Solution (0.3 mg/mL): Dissolve 3 mg of this compound in 10 mL of anhydrous acetone or DMSO. This solution should be prepared fresh and protected from light and moisture.

-

Protein Standards: Prepare a series of protein standards (e.g., 0-100 µg/mL of BSA) by diluting a stock solution with the assay buffer.

-

-

Assay Protocol:

-

Pipette 100 µL of each protein standard and unknown sample into the wells of the black microplate.

-

To each well, rapidly add 50 µL of the this compound stock solution while mixing. It is crucial to ensure rapid and thorough mixing to maximize the reaction with the primary amines before hydrolysis occurs.

-

Incubate the microplate at room temperature for 5 to 15 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation set to approximately 390 nm and emission set to approximately 475 nm.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank (buffer only) from all standard and sample readings.

-

Construct a standard curve by plotting the background-subtracted fluorescence intensity of the standards against their corresponding concentrations.

-

Determine the concentration of the unknown protein samples by interpolating their fluorescence values on the standard curve.

-

Potential Interferences and Considerations

While the this compound assay is robust and sensitive, it is essential to be aware of potential interfering substances that can affect the accuracy of the results.

Table 4: Common Interfering Substances

| Interfering Substance | Nature of Interference | Mitigation Strategy |

| Primary Amine-Containing Buffers | Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines that will react with this compound, leading to high background fluorescence. | Use non-amine-containing buffers like borate, phosphate, or carbonate buffers. |

| Ammonia | Reacts with this compound to produce a non-fluorescent product, but can consume the reagent. | Ensure samples are free from significant ammonia contamination. |

| Reducing Agents | High concentrations of reducing agents can potentially interfere with the reaction. | If possible, remove or dilute reducing agents prior to the assay. |

| Detergents | Some detergents may cause quenching of the fluorescence signal or interfere with the reaction. | Perform a validation with the specific detergent to assess its impact. |

Important Considerations:

-

Protein-to-Protein Variability: The number of primary amines (N-terminus and lysine residues) can vary significantly between different proteins. Therefore, it is always recommended to use a standard protein that is structurally similar to the unknown sample for the most accurate quantification.

-

Solvent Purity: The use of high-purity, anhydrous solvents for the this compound stock solution is critical to prevent premature hydrolysis and loss of reactivity.

-

Light Sensitivity: this compound and its fluorescent product can be sensitive to light. It is advisable to protect the reagents and the assay plate from direct light exposure.

Conclusion

The this compound-based assay for primary amine detection is a powerful and versatile tool for researchers in various scientific disciplines. Its high sensitivity, rapid reaction kinetics, and low background fluorescence make it an invaluable technique for the quantification of proteins, peptides, and amino acids. By understanding the underlying mechanism of action, carefully controlling experimental parameters, and being mindful of potential interferences, researchers can confidently and accurately employ this method to advance their scientific investigations.

References

The Fluorescamine Assay: A Technical Guide to its Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

The fluorescamine assay is a highly sensitive and rapid method for the quantification of primary amines, making it an invaluable tool in various scientific disciplines, particularly in biochemistry, protein science, and drug development. Its utility lies in the fluorogenic nature of the reaction, where a non-fluorescent reagent, this compound, reacts with primary amines to yield a highly fluorescent product. This technical guide delves into the fundamental principles of the this compound assay, providing a comprehensive overview of its mechanism, quantitative parameters, and detailed experimental protocols.

Core Principle: A Fluorogenic Reaction

The foundation of the this compound assay is the rapid and specific reaction between this compound and primary amines at alkaline pH.[1] this compound itself is a non-fluorescent spiro compound.[2] Upon reaction with a primary amine, such as the N-terminal α-amino group of a polypeptide or the ε-amino group of lysine residues, the lactone ring of this compound opens. This reaction forms a stable, highly fluorescent pyrrolinone derivative.[3][4]

A key advantage of this assay is that the unreacted this compound and its hydrolysis products are non-fluorescent, which minimizes background signal and contributes to the assay's high sensitivity.[5] The hydrolysis of excess this compound is also a rapid process, with a half-life of several seconds, while the reaction with primary amines is nearly instantaneous, occurring in a fraction of a second. This ensures that the fluorescence measured is directly proportional to the concentration of the primary amine-containing analyte.

The reaction is typically carried out in an alkaline buffer, as an alkaline pH is required for the reaction to proceed efficiently.

Quantitative Parameters

The this compound assay is characterized by its sensitivity and a broad dynamic range. The fluorescent product has a distinct excitation and emission spectrum, which is crucial for accurate measurement.

| Parameter | Value | Reference |

| Excitation Wavelength | 380 - 400 nm | |

| Emission Wavelength | 460 - 475 nm | |

| Detection Limit | As low as 10 pg of protein | |

| 1.563 to 100 µg/mL of BSA | ||

| Picomole range for primary amines | ||

| Linear Dynamic Range | 8 - 500 µg/mL for BSA | |

| 1 - 100 µg/mL for protein |

Experimental Workflow

The general workflow for a this compound assay is straightforward and can be adapted for various formats, including 96-well or 384-well plates for high-throughput screening.

References

- 1. A mechanism for the fluorogenic reaction of amino groups with this compound and MDPF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorescamine Reaction with Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescamine is a fluorogenic reagent that has become an invaluable tool for the quantitative analysis of primary amines in a wide range of biological molecules, including amino acids, peptides, and proteins.[1][2] Its utility stems from the fact that this compound itself is non-fluorescent, and its hydrolysis products are also non-fluorescent.[1] However, upon reaction with a primary amine, it rapidly forms a highly fluorescent pyrrolinone derivative.[3][4] This property results in a low-background, high-sensitivity assay. The reaction is nearly instantaneous, occurring in milliseconds at room temperature and alkaline pH. This technical guide provides a comprehensive overview of the this compound reaction, including its mechanism, quantitative data, and detailed experimental protocols for various applications.

Reaction Mechanism

The reaction of this compound with a primary amine is a rapid, multi-step process that results in the formation of a stable, fluorescent pyrrolinone derivative. The proposed mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl groups of the furanone ring of the this compound molecule. This is followed by a series of rearrangements, including ring opening and subsequent cyclization, to form the final fluorescent product. The true fluorescent species is suggested to be a coplanar and cationic diarylpyrrolone.

Below is a diagram illustrating the proposed reaction pathway:

Caption: Proposed reaction mechanism of this compound with a primary amine.

Hydrolysis of this compound

A competing reaction is the hydrolysis of this compound in the presence of water. This reaction also proceeds rapidly, with a half-life of several seconds, and results in non-fluorescent products. This rapid hydrolysis of excess, unreacted this compound is advantageous as it minimizes background fluorescence. However, it also necessitates that the this compound reagent be prepared in an anhydrous, water-miscible solvent such as acetone or dimethyl sulfoxide (DMSO) and added to the aqueous amine-containing sample immediately before measurement.

Caption: Hydrolysis of excess this compound in an aqueous environment.

Quantitative Data

The following tables summarize the key quantitative parameters of the this compound reaction with primary amines.

| Parameter | Value | Notes |

| Excitation Wavelength (λex) | ~380-390 nm | Optimal excitation wavelength for the fluorescent adduct. |

| Emission Wavelength (λem) | ~470-475 nm | Emission maximum of the fluorescent adduct, in the blue-green region of the spectrum. |

| Quantum Yield (Φ) | ~0.23 | For this compound-butylamine adduct in ethanol. Varies depending on the specific amine and solvent. |

| Half-life of Reaction | 10-100 ms | With peptides, indicating a very rapid reaction. |

| Half-life of Hydrolysis | 1-10 s | Rapid hydrolysis of excess reagent in aqueous solution. |

| Molar Extinction Coefficient (ε) | Not typically used for quantification | Assay is based on fluorescence intensity, not absorbance. |

| Property | Description |

| This compound Reagent | |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in acetone, DMSO, acetonitrile, and other anhydrous aprotic solvents. |

| Stability | Stable as a solid. In solution (e.g., acetone), stable for about a week when stored in the dark at room temperature. |

| Fluorescent Product | |

| Fluorescence | Intense blue-green |

| Stability | The fluorescent product is stable for several hours, allowing for delayed measurement. |

Experimental Protocols

General Protein Quantification Assay (Microplate Format)

This protocol is suitable for determining the protein concentration of purified protein samples or cell lysates.

Materials:

-

This compound stock solution (3 mg/mL in anhydrous DMSO)

-

0.1 M Borate buffer, pH 9.0

-

Protein standards (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL)

-

Unknown protein samples

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Protein Standards: Perform a serial dilution of the protein standard (e.g., BSA) in 0.1 M borate buffer to generate a standard curve. Typical concentration ranges are from 1 to 100 µg/mL.

-

Sample Preparation: Dilute unknown protein samples in 0.1 M borate buffer to fall within the range of the standard curve.

-

Plating: Pipette 150 µL of each standard and unknown sample into separate wells of the 96-well plate. Include a blank control with 150 µL of borate buffer only.

-

This compound Addition: Add 50 µL of the this compound stock solution to each well. It is recommended to add the this compound solution quickly and with mixing to ensure a rapid and uniform reaction.

-

Incubation: Incubate the plate at room temperature for 5 to 15 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~390 nm and emission at ~475 nm.

-

Data Analysis: Subtract the fluorescence of the blank from all readings. Plot the fluorescence intensity of the standards versus their known concentrations to generate a standard curve. Determine the concentration of the unknown samples from the standard curve.

Peptide Mapping on Thin-Layer Chromatography (TLC)

This compound can be used as a sensitive visualization reagent for peptides separated by TLC.

Materials:

-

Developed TLC plate with separated peptides

-

This compound spray reagent (0.1 mg/mL in acetone)

-

UV lamp (365 nm)

Procedure:

-

TLC Development: Separate the peptide mixture on a cellulose TLC plate using an appropriate solvent system.

-

Drying: Thoroughly dry the TLC plate to remove all traces of the mobile phase.

-

Visualization: In a fume hood, lightly and evenly spray the TLC plate with the this compound spray reagent.

-

Drying: Allow the plate to air dry completely.

-

Detection: Visualize the peptide spots under a UV lamp at 365 nm. The peptide-containing spots will appear as fluorescent blue-green spots against a dark background.

Workflow for Protein Quantification in Cell Lysates

Caption: A typical workflow for the quantification of protein in cell lysates using the this compound assay.

Applications in Research and Development

-

Protein and Peptide Quantification: The most common application is the determination of protein and peptide concentrations in various samples, including purified preparations, cell lysates, and column chromatography fractions.

-

Amino Acid Analysis: this compound can be used for the sensitive detection of amino acids after chromatographic separation.

-

Protease Activity Assays: By measuring the increase in primary amines resulting from the cleavage of a peptide substrate, this compound can be used to assay protease activity.

-

Monitoring Chemical Reactions: The reaction can be used to monitor the progress of reactions involving the consumption or generation of primary amines, such as in peptide synthesis or protein modification.

-

Cell Surface Labeling: this compound can be used to label primary amines on the surface of cells, although its membrane permeability and reactivity with media components must be considered.

Advantages and Disadvantages

Advantages:

-

High Sensitivity: The assay can detect proteins in the nanogram range.

-

Low Background: The reagent and its hydrolysis products are non-fluorescent, leading to a high signal-to-noise ratio.

-

Rapidity: The reaction is extremely fast, allowing for rapid sample processing.

-

Simple Procedure: The assay is easy to perform and does not require heating or prolonged incubation steps.

Disadvantages:

-

Hydrolysis of the Reagent: this compound is rapidly hydrolyzed in aqueous solutions, requiring the use of anhydrous solvents for the stock solution and careful timing of the assay.

-

pH Dependence: The reaction is optimal at alkaline pH (typically 8-9.5), which may not be suitable for all samples.

-

Variability in Reactivity: The reactivity of this compound can vary with different proteins depending on the number and accessibility of primary amino groups (N-terminus and lysine side chains). Therefore, it is important to use a protein standard that is similar to the unknown sample, or the specific protein of interest if available.

-

Interference: Buffers and other reagents containing primary amines (e.g., Tris, glycine) will interfere with the assay and must be avoided.

Conclusion

The this compound reaction with primary amines is a robust and sensitive method for the quantification of a wide variety of biological molecules. Its speed, simplicity, and low background make it a valuable tool in both basic research and drug development. By understanding the reaction mechanism, its quantitative parameters, and the nuances of the experimental protocols, researchers can effectively employ this technique for accurate and reliable measurements of primary amines.

References

Spectroscopic Properties of Fluorescamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic properties of fluorescamine and its derivatives. This compound is a non-fluorescent compound that reacts rapidly with primary amines—such as those found in amino acids, peptides, and proteins—to form highly fluorescent pyrrolinone products. This reaction is the foundation of its widespread use in biochemical and pharmaceutical analysis for the sensitive quantification of biomolecules.

Reaction Mechanism and Core Principles

This compound reacts with primary amines (R-NH₂) in a fraction of a second at room temperature to yield a stable, fluorescent pyrrolinone fluorophore.[1][2] The reagent itself, along with its hydrolysis byproducts, is non-fluorescent, which results in a low background signal and high sensitivity.[2][3] The reaction is stoichiometric and proceeds efficiently, making it ideal for quantitative analysis.

The reaction with aliphatic amines, such as the ε-amino group of lysine, is optimal at a basic pH of around 9.0.[2] Conversely, primary aromatic amines favor acidic conditions (pH 3.0 to 4.0) for optimal reactivity. This compound is typically dissolved in anhydrous, aprotic solvents like acetone or dimethyl sulfoxide (DMSO) to prevent its rapid hydrolysis in aqueous media before it can react with the target amine.

Caption: Reaction of this compound with a primary amine to form a fluorescent product.

Spectroscopic Properties

The spectroscopic characteristics of this compound derivatives are central to their application. Key parameters include the absorption (excitation) and emission maxima, molar absorptivity (extinction coefficient), and fluorescence quantum yield.

Absorption and Emission Spectra

Upon reacting with primary amines, this compound derivatives typically exhibit a strong absorption maximum (λ_ex) around 380-390 nm and an emission maximum (λ_em) in the blue-green region, around 470-480 nm. These values can shift slightly depending on the specific amine derivative and the solvent environment.

| Derivative/Analyte | Excitation Max (λ_ex) | Emission Max (λ_em) | Solvent/Buffer | Reference |

| General Primary Amines | 390 nm | 475-490 nm | Aqueous Buffer | |

| Protein/Peptide Adducts | 390 nm | 475 nm | Borate Buffer | |

| Butylamine Adduct | ~381 nm | 470 nm | CH₃CN | |

| Protein-Dye Complex | 365 nm | ~470 nm | PBS |

Quantitative Spectroscopic Data

Quantitative data such as molar absorptivity (ε) and fluorescence quantum yield (Φ_F) are crucial for comparative studies and developing highly sensitive assays. While these values are not widely reported for a broad range of derivatives, data for the well-characterized this compound-butylamine adduct provide a representative baseline.

| Derivative | Abs. Max (λ_abs) | Molar Absorptivity (ε) | Quantum Yield (Φ_F) | Solvent | Reference |

| Butylamine Adduct | 428 nm | 32,000 cm⁻¹M⁻¹ | 0.23 | Methanol/Ethanol |

Note: The brightness of a fluorophore is the product of its molar absorptivity and quantum yield. The high values for this compound derivatives contribute to their excellent signal-to-noise ratio in assays.

Factors Influencing Spectroscopic Properties

-

pH: The pH of the medium is critical. For aliphatic amines, the reaction must be conducted at a pH between 7 and 9 to ensure the primary amine is sufficiently nucleophilic. For aromatic amines, an acidic pH is required.

-

Solvent Polarity: The solvent environment can influence the position and intensity of the emission spectrum. Generally, an increase in solvent polarity can lead to a red shift (a shift to a longer wavelength) in the emission maximum.

-

Nanoparticle Interactions: The fluorescence of this compound derivatives can be affected by interactions with nanoparticles, which may cause quenching or enhancement depending on the proximity and nature of the nanoparticle surface.

Experimental Protocols

Accurate characterization and application of this compound derivatives require robust experimental protocols. The following sections detail methodologies for a standard protein assay and the determination of key spectroscopic parameters.

Protocol: this compound Protein Assay

This protocol describes a common method for quantifying protein concentration in a microplate format.

Materials:

-

This compound stock solution (e.g., 3 mg/mL in anhydrous DMSO or acetone).

-

Assay buffer (e.g., 0.1 M borate buffer, pH 9.0, or Phosphate-Buffered Saline, pH 7.2).

-

Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL).

-

Unknown protein samples.

-

Solvent-resistant 96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare Standard Curve: Create a series of protein standards (e.g., 0 to 100 µg/mL) by serially diluting the BSA stock solution with the assay buffer.

-

Sample Preparation: Add a fixed volume (e.g., 150 µL) of each standard and unknown sample in duplicate or triplicate to the wells of the black microplate. Include a "blank" control containing only the assay buffer.

-

Derivatization Reaction: Rapidly add a smaller volume (e.g., 50 µL) of the this compound stock solution to each well. It is crucial to add the this compound solution quickly and mix immediately, as the reaction is very fast.

-

Incubation: Incubate the plate at room temperature for 5 to 15 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~380-390 nm and emission set to ~470-480 nm.

-

Data Analysis: Subtract the average fluorescence of the blank from all other readings. Plot the corrected fluorescence intensity of the standards against their known concentrations. Use the resulting standard curve (typically a linear or polynomial fit) to determine the concentration of the unknown samples.

Caption: Workflow for a typical this compound-based protein quantification assay.

Protocol: Determination of Molar Absorptivity (ε)

Molar absorptivity is determined using the Beer-Lambert law (A = εbc), where A is absorbance, ε is molar absorptivity (M⁻¹cm⁻¹), b is the path length of the cuvette (cm), and c is the molar concentration (mol/L).

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of the purified this compound-amine derivative and dissolve it in a precise volume of a suitable spectroscopic-grade solvent to create a stock solution of known molar concentration.

-

Measure Absorbance Spectrum: Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectrum of the stock solution (or a suitable dilution) in a quartz cuvette with a known path length (typically 1 cm) to find the wavelength of maximum absorbance (λ_max).

-

Calculate ε: Use the absorbance value at λ_max and the known concentration and path length to calculate the molar absorptivity using the formula: ε = A / (b * c).

Protocol: Determination of Fluorescence Quantum Yield (Φ_F)

The relative fluorescence quantum yield is most commonly determined using the comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G).

Procedure:

-

Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap with the this compound derivative.

-

Prepare Solutions: Prepare a series of dilute solutions (at least four) of both the test sample and the reference standard in the same spectroscopic-grade solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (ideally between 0.02 and 0.1) to avoid inner filter effects.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution. The excitation wavelength must be the same for all measurements.

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum after subtracting the solvent blank.

-

Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance. A linear regression should be performed on each data set, yielding a slope or gradient (Grad).

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_X):

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the known quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plots for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions. If the same solvent is used, this term becomes 1.

-

References

Fluorescamine: A Comprehensive Technical Guide to its Discovery, Development, and Application as a Fluorogenic Reagent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorescamine is a highly effective fluorogenic reagent renowned for its rapid and specific reaction with primary amines. Since its introduction, it has become an invaluable tool in biochemistry, analytical chemistry, and pharmaceutical sciences for the sensitive quantification of amino acids, peptides, proteins, and other primary amine-containing molecules. This technical guide provides an in-depth overview of the discovery and development of this compound, its reaction mechanism, and its diverse applications. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to equip researchers and professionals with the essential knowledge for its successful implementation.

Discovery and Historical Context

This compound was first introduced as a novel reagent for the detection of primary amines in the picomole range by Udenfriend and his colleagues in 1972.[1] This groundbreaking development provided a simple, rapid, and highly sensitive method for the analysis of amino acids, peptides, and proteins. A key advantage of this compound, which contributed to its rapid adoption, is that the reagent itself and its hydrolysis byproducts are non-fluorescent, resulting in a low background signal and high signal-to-noise ratio.[1]

Physicochemical and Spectroscopic Properties

This compound is a spiro compound, 4-phenylspiro[furan-2(3H),1'-phthalan]-3,3'-dione, that is intrinsically non-fluorescent.[2] It readily reacts with primary amines to form a highly fluorescent pyrrolinone derivative.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its reaction products.

| Property | Value | Conditions | Reference |

| Molecular Weight | 278.26 g/mol | - | [4] |

| Excitation Wavelength (λex) | ~380-390 nm | In borate buffer, pH 8.5-9.0, after reaction with amine | |

| Emission Wavelength (λem) | ~470-480 nm | In borate buffer, pH 8.5-9.0, after reaction with amine | |

| Molar Extinction Coefficient (ε) of this compound | 3,800 M⁻¹cm⁻¹ (at 306 nm) 25,900 M⁻¹cm⁻¹ (at 235 nm) | In ether | |

| Reaction Half-life with Amines | Milliseconds | Room temperature, aqueous media | |

| Hydrolysis Half-life | Seconds | Room temperature, aqueous media |

| Analyte | Detection Limit | Assay Type | Reference |

| Amino Acids | Picomole range | General | |

| Bovine Serum Albumin (BSA) | As low as 3 µg/mL | Microplate-based fluorometric assay | |

| Peptides | Down to 10 ng | Fluorometric assay | |

| Amoxicillin/Ampicillin | 10 ng/mL | HPLC with pre-column derivatization | |

| Adamantane Drugs | 6.0–8.5 µM (LOD) | In-capillary derivatization with CE-UV |

Reaction Mechanism with Primary Amines

The reaction of this compound with a primary amine is a rapid and complex process that occurs at room temperature. While the exact mechanism has been a subject of discussion, a plausible pathway involves a nucleophilic attack of the primary amine on the this compound molecule, followed by a series of rearrangements to form the stable, fluorescent pyrrolinone product.

Proposed Reaction Pathway

The following diagram illustrates a proposed mechanism for the reaction between this compound and a primary amine.

Caption: Proposed reaction mechanism of this compound with a primary amine.

Experimental Protocols

The versatility of this compound allows for its use in a wide range of experimental procedures. Below are detailed protocols for some of the most common applications.

General Protein Quantification Assay (Microplate Format)

This protocol is adapted for the quantification of protein in the range of approximately 10 to 1000 µg/mL.

Materials:

-

This compound stock solution (e.g., 3 mg/mL in acetone or DMSO).

-

Borate buffer (0.1 M, pH 9.0).

-

Protein standards (e.g., Bovine Serum Albumin, BSA) of known concentrations.

-

Unknown protein samples.

-

96-well black microplate (for fluorescence reading).

-

Microplate reader with fluorescence capabilities (Excitation: ~390 nm, Emission: ~475 nm).

Procedure:

-

Prepare a series of protein standards by diluting the stock BSA solution with borate buffer to final concentrations ranging from 10 to 1000 µg/mL.

-

Pipette 150 µL of each standard and unknown sample into separate wells of the 96-well microplate. Include a blank control containing only borate buffer.

-

Prepare the this compound working solution by diluting the stock solution in acetone or DMSO as required.

-

Rapidly add 50 µL of the this compound working solution to each well while mixing (e.g., on a plate shaker).

-

Incubate the plate at room temperature for 5-15 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Subtract the fluorescence of the blank from all readings.

-

Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.

-

Determine the concentration of the unknown samples by interpolating their fluorescence values on the standard curve.

Pre-column Derivatization for HPLC Analysis of Primary Amine-Containing Drugs

This protocol provides a general framework for the derivatization of drugs with primary amine moieties prior to HPLC separation.

Materials:

-

This compound solution (e.g., 1 mg/mL in acetonitrile).

-

Borate buffer (e.g., 0.1 M, pH 8.2-9.0).

-

Drug standards and samples dissolved in an appropriate solvent.

-

Internal standard (optional, but recommended for quantitative analysis).

-

HPLC system with a fluorescence detector.

-

Reversed-phase HPLC column (e.g., C18).

Procedure:

-

To a specific volume of the drug standard or sample, add a volume of the internal standard solution (if used).

-

Add an equal volume of borate buffer.

-

Add the this compound solution in excess to ensure complete derivatization. The optimal ratio of this compound to analyte should be determined empirically.

-

Vortex the mixture for 30-60 seconds. The reaction is typically instantaneous.

-

Inject an appropriate volume of the reaction mixture onto the HPLC system.

-

Separate the derivatized analytes using a suitable mobile phase gradient.

-

Detect the fluorescent derivatives using the fluorescence detector set to the appropriate excitation and emission wavelengths (~390 nm and ~485 nm, respectively).

-

Quantify the drug concentration by comparing the peak area of the analyte to that of the internal standard and the calibration curve generated from the drug standards.

Applications in Research and Drug Development

This compound's specificity and sensitivity make it a valuable tool in various scientific disciplines.

Workflow for Protein and Peptide Analysis

Caption: General workflow for the analysis of proteins and peptides using this compound.

Protein and Peptide Quantification

The most common application of this compound is the quantification of proteins and peptides in solution. Its rapid reaction and the non-fluorescent nature of its hydrolysis products ensure a stable and low-background signal. However, it is important to note that the fluorescence yield can vary between different proteins and peptides due to differences in the number of accessible primary amines (N-terminus and lysine residues). Therefore, it is crucial to use a standard that is structurally similar to the analyte of interest for accurate quantification.

Pharmaceutical Analysis

This compound is widely used in the pharmaceutical industry for the analysis of drugs that contain primary amine functional groups. This includes quality control of drug formulations and the determination of drug concentrations in biological fluids for pharmacokinetic and pharmacodynamic studies. Its application as a pre- or post-column derivatization reagent in HPLC and capillary electrophoresis significantly enhances the sensitivity and selectivity of these analytical methods.

Cell Biology

In cell biology, this compound has been used to label cell surface proteins, enabling studies on protein-protein interactions, cell adhesion, and cell sorting. The reagent's ability to react with accessible primary amines on the cell surface provides a means to probe the cell's external proteome.

Advantages and Limitations

While this compound is a powerful reagent, it is essential to understand its advantages and limitations to ensure its appropriate application.

Advantages

-

High Specificity: Reacts specifically with primary amines.

-

Fluorogenic Nature: The reagent and its hydrolysis products are non-fluorescent, leading to low background signals.

-

Rapid Reaction: The derivatization reaction is extremely fast, often complete within seconds to minutes at room temperature.

-

High Sensitivity: Allows for the detection of analytes in the picomole to nanomole range.

-

Versatility: Can be used in various analytical techniques, including spectrofluorometry, HPLC, and capillary electrophoresis.

Limitations

-

Variability in Protein Assays: The fluorescence signal is dependent on the number of primary amines in a protein, which can lead to inaccuracies when using a dissimilar standard.

-

Hydrolysis in Aqueous Solutions: this compound is susceptible to hydrolysis, requiring its preparation in anhydrous organic solvents and rapid addition to the aqueous sample.

-

Interference: Buffers and other reagents containing primary amines (e.g., Tris, glycine) will interfere with the assay.

Conclusion

This compound has established itself as a cornerstone fluorogenic reagent for the sensitive and specific detection of primary amines. Its discovery revolutionized the quantification of amino acids, peptides, and proteins, and its applications continue to expand, particularly in the realm of pharmaceutical analysis and drug development. By understanding its chemical properties, reaction mechanism, and the nuances of its various applications, researchers can effectively leverage this compound to achieve their analytical goals. This guide provides the foundational knowledge and practical protocols to facilitate the successful implementation of this versatile reagent in the laboratory.

References

Fluorescamine: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of the chemical structure, properties, and applications of fluorescamine. This document details the underlying chemistry, optimal usage protocols, and quantitative data for this highly sensitive fluorogenic reagent.

This compound is a spiro compound that is intrinsically non-fluorescent.[1][2][3] However, it undergoes a rapid reaction with primary amines to yield highly fluorescent pyrrolinone products.[4][5] This property makes it an invaluable tool for the sensitive detection and quantification of a wide range of amine-containing molecules, including amino acids, peptides, and proteins. The reaction is nearly instantaneous, occurring in milliseconds at room temperature in aqueous media. A key advantage of this compound is that the reagent itself and its hydrolysis byproducts are non-fluorescent, leading to low background signals and high sensitivity.

Chemical Structure and Properties

This compound, with the IUPAC name 4'-phenylspiro[2-benzofuran-3,2'-furan]-1,3'-dione, is a heterocyclic dione. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₀O₄ | |

| Molar Mass | 278.26 g/mol | |

| Melting Point | 153 to 157 °C | |

| Appearance | Off-white odorless powder | |

| Solubility | Soluble in acetone, DMSO, and other anhydrous, aprotic solvents. Sparingly soluble in water, where it rapidly hydrolyzes. |

Spectroscopic Properties

The fluorescent product formed from the reaction of this compound with primary amines exhibits a distinct excitation and emission profile. The quantum yields of this compound-protein conjugates can vary and are influenced by the local environment.

| Parameter | Wavelength/Value | Conditions | Reference |

| Excitation Maximum (λex) | 381-390 nm | Bound to protein in borate buffer (pH 8.5-9.0) | |

| Emission Maximum (λem) | 470-480 nm | Bound to protein | |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.4 | For protein conjugates, dependent on temperature and solvent polarity | |

| Fluorescence Lifetime (τ) | 6 to 9 ns | For protein conjugates at 25°C |

Reaction with Primary Amines

This compound reacts specifically with primary amines, such as the N-terminus of polypeptides and the ε-amino group of lysine residues, to form a fluorescent pyrrolinone derivative. Secondary amines do not react, and ammonia yields a non-fluorescent product. The reaction is optimal at an alkaline pH, typically between 8 and 9.

The proposed reaction mechanism involves a nucleophilic attack of the primary amine on the spiro-lactone ring of this compound. This leads to the opening of the furanone ring, followed by cyclization and dehydration to form the stable, fluorescent pyrrolinone product.

Experimental Protocols

General Protein Quantification Assay

This protocol provides a general method for determining the concentration of proteins in solution using this compound.

Materials:

-

This compound stock solution (e.g., 3 mg/mL in acetone or DMSO). The solution is stable for about a week at room temperature when protected from moisture and light.

-

Assay buffer (e.g., 0.1 M sodium borate buffer, pH 9.0).

-

Protein standards (e.g., Bovine Serum Albumin, BSA, at a known concentration).

-

Microplate reader or spectrofluorometer.

Procedure:

-

Prepare a series of protein standards of known concentrations in the assay buffer.

-

Pipette a small volume of each standard and the unknown samples into separate wells of a microplate or cuvettes.

-

To each well or cuvette, add the assay buffer to a final desired volume.

-

Rapidly add the this compound stock solution while vortexing or mixing to ensure immediate reaction. A typical ratio is 1 part this compound solution to 2-3 parts of the sample/buffer mixture.

-

Incubate at room temperature for 5-15 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.

-

Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.

-

Determine the concentration of the unknown samples from the standard curve.

Experimental Workflow for Protein Quantification

Applications in Research and Development

This compound's high sensitivity and specificity for primary amines have led to its widespread use in various analytical techniques.

-

Protein and Peptide Quantification: It allows for the detection of proteins and peptides down to the nanogram or even picomole range.

-

Amino Acid Analysis: this compound is used for the post-column derivatization of amino acids in chromatography.

-

Monitoring Proteolytic Activity: It can be used to measure the activity of proteases by detecting the increase in primary amines from peptide bond cleavage.

-

Surface Amine Quantification: this compound can be employed to quantify the density of primary amine groups on the surface of materials, such as nanoparticles.

-

High-Throughput Screening: The rapid and simple nature of the assay makes it suitable for high-throughput screening applications.

Limitations and Considerations

While a powerful tool, there are some limitations to consider when using this compound:

-

Hydrolysis: this compound readily hydrolyzes in aqueous solutions, which can lead to high background fluorescence if not handled properly. Reagent solutions should be prepared fresh in anhydrous solvents.

-

pH Sensitivity: The reaction is pH-dependent and requires alkaline conditions for optimal fluorescence.

-

Amine Accessibility: In proteins, the reactivity of this compound can be influenced by the accessibility of the primary amine groups, which may be affected by protein conformation.

-

Interfering Substances: Buffers containing primary amines (e.g., Tris) are incompatible with this assay.

References

Fluorescamine: A Comprehensive Technical Guide to its Fluorogenic Properties and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorogenic properties of fluorescamine, a versatile reagent widely utilized in the sensitive detection of primary amines in various scientific and drug development applications. This document provides a detailed overview of its reaction mechanism, photophysical characteristics, quantum yield, and practical experimental protocols.

Core Fluorogenic Properties of this compound

This compound is a spiro compound that is intrinsically non-fluorescent.[1][2][3] Its utility lies in its rapid and specific reaction with primary amines to form highly fluorescent pyrrolinone-type fluorophores.[3] This fluorogenic characteristic makes it an ideal reagent for the quantification of amino acids, peptides, proteins, and other primary amine-containing molecules.[3] The reaction is nearly instantaneous, with a half-time in the millisecond range at room temperature in aqueous media. A key advantage of this compound is that the reagent itself and its hydrolysis products are non-fluorescent, minimizing background interference.

The reaction is typically carried out under alkaline conditions, with an optimal pH of around 9.0 for aliphatic amines. However, aromatic primary amines have been shown to react favorably at a more acidic pH of 3.0 to 4.0. The resulting fluorescent adducts are stable for several hours, allowing for convenient measurement.

Reaction Mechanism with Primary Amines

This compound reacts with the primary amino groups found in the terminal amino acids and the ε-amino group of lysine residues in proteins. The proposed mechanism suggests that the primary amine attacks the spiro lactone ring of this compound. This leads to the formation of a highly fluorescent pyrrolinone derivative. While the exact intermediates can be complex, the final product is a stable, fluorescent molecule. A simplified representation of this reaction pathway is illustrated below.

Quantitative Data: Photophysical Properties and Quantum Yield

The photophysical properties of the this compound-amine adduct are crucial for its application in quantitative fluorescence assays. The quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted photons, is a key parameter.

| Property | Value | Conditions | Reference |

| Excitation Wavelength (λex) | ~381 - 390 nm | Protein conjugates; various solvents | |

| Emission Wavelength (λem) | ~470 - 490 nm | Protein conjugates; various solvents | |

| Quantum Yield (Φ) | 0.23 | Butylamine adduct in Ethanol | |

| Fluorescence Lifetime (τ) | 7.5 ns | Butylamine adduct in Ethanol | |

| Molar Absorptivity (ε) | 32,000 cm⁻¹M⁻¹ | Reaction product with butylamine in Methanol |

Note: The quantum yield of unreacted this compound is 0. The quantum yields of this compound-protein conjugates can vary significantly depending on the protein and the local environment of the labeled amine.

Factors Influencing Fluorescence

Several factors can affect the fluorescence intensity and quantum yield of the this compound-amine adduct:

-

pH: As mentioned, the optimal pH for the reaction with aliphatic amines is around 9.0. Deviations from this can lead to reduced fluorescence.

-

Solvent Polarity: A decrease in solvent polarity can lead to a blue shift in the emission spectrum and an increase in the quantum yield of this compound derivatives of amino acids.

-

Temperature: The fluorescence yields of this compound-protein conjugates are highly temperature-dependent.

-

Presence of Quenchers: Like all fluorophores, the fluorescence of the this compound adduct can be quenched by various substances in the sample matrix.

Detailed Experimental Protocols

Accurate and reproducible results in this compound-based assays depend on meticulous adherence to experimental protocols. Below are methodologies for a standard protein quantification assay.

Protein Quantification Assay

This protocol is adapted for the quantification of protein in the range of 8 µg/mL to 500 µg/mL.

Materials:

-

This compound stock solution (3 mg/mL in acetone or DMSO)

-

Assay Buffer (e.g., 0.1 M borate buffer, pH 9.0)

-

Protein Standard (e.g., Bovine Serum Albumin - BSA)

-

Unknown protein samples

-

Microplate reader with fluorescence capabilities (Excitation: ~390 nm, Emission: ~475 nm)

-

Black microplates (to minimize background fluorescence)

Procedure:

-

Preparation of Reagents:

-

Prepare a fresh stock solution of this compound by dissolving 3.0 mg in 1.0 mL of high-purity, anhydrous acetone or DMSO. Protect this solution from light and moisture.

-

Prepare the assay buffer.

-

-

Preparation of Standards and Samples:

-

Prepare a series of protein standards (e.g., using BSA) by serial dilution in the assay buffer to cover the desired concentration range.

-

Dilute the unknown protein samples with the assay buffer to fall within the linear range of the assay.

-

-

Assay Protocol:

-

Pipette a fixed volume of each standard and unknown sample into the wells of the black microplate (e.g., 100 µL).

-

Rapidly add a smaller volume of the this compound stock solution to each well (e.g., 50 µL) while mixing. It is crucial to add the this compound solution quickly and consistently to all wells.

-

Incubate the plate at room temperature for 5 to 15 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the fluorescence reading of a blank (assay buffer with this compound) from all standard and sample readings.

-

Construct a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.

-

Determine the concentration of the unknown samples by interpolating their fluorescence values on the standard curve.

-

Conclusion

This compound remains a powerful and widely used fluorogenic reagent for the sensitive and specific detection of primary amines. Its rapid reaction kinetics, the non-fluorescent nature of the reagent and its byproducts, and the stable fluorescence of the resulting adduct contribute to its utility in a variety of analytical applications. A thorough understanding of its fluorogenic properties, quantum yield, and the factors influencing its fluorescence is essential for the successful design and execution of robust and reliable assays in research and development.

References

A Technical Guide to the Use of Fluorescamine in Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of fluorescamine, a fluorogenic reagent widely used for the quantification of primary amines in biochemistry and drug development.

Core Principles of this compound Chemistry

This compound itself is a non-fluorescent spiro compound.[1][2][3] Its utility lies in its rapid and specific reaction with primary amines to yield highly fluorescent pyrrolinone-type products.[4][5] This reaction is nearly instantaneous, with a half-time in the millisecond range at room temperature and alkaline pH.

A key advantage of this compound is that both the reagent and its hydrolysis products are non-fluorescent, which minimizes background signal and enhances the sensitivity of the assay. The excess, unreacted this compound is rapidly hydrolyzed by water, a reaction that is complete within seconds.

The reaction is specific for primary amines, such as the N-terminal α-amino groups of amino acids and the ε-amino group of lysine residues in proteins. Ammonia, however, yields a non-fluorescent product.

Reaction Mechanism

The reaction between this compound and a primary amine proceeds through a nucleophilic attack of the amine on one of the carbonyl groups of the furan-dione ring system of this compound. This is followed by a series of rearrangements leading to the formation of a stable, fluorescent pyrrolinone derivative.

Caption: Reaction scheme of this compound with a primary amine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in biochemical assays.

| Parameter | Value | Notes |

| Excitation Wavelength (λex) | 380-390 nm | In borate buffer, pH 8.5-9.0. |

| Emission Wavelength (λem) | 470-480 nm | Blue fluorescence. |

| Optimal pH Range | 8.0 - 9.0 | The reaction is most efficient at alkaline pH. |

| Reaction Time | Milliseconds to seconds | The reaction with primary amines is very rapid. |

| Detection Range (Protein) | 10 ng to 100 µg | Dependent on the specific protein and assay conditions. |

| Linear Dynamic Range (BSA) | 8 - 500 µg/mL | Using Bovine Serum Albumin as a standard. |

| Molar Mass | 278.26 g/mol | |

| Solubility | Acetone, DMSO, other anhydrous aprotic solvents |

Detailed Experimental Protocol: Protein Quantification

This protocol provides a general methodology for the quantification of proteins in solution using this compound. It is recommended to optimize the conditions for specific applications.

Reagents and Materials

-

This compound Stock Solution: Dissolve 3 mg of this compound in 1 mL of anhydrous acetone or DMSO. This solution should be prepared fresh and protected from light.

-

Assay Buffer: 0.1 M Borate buffer, pH 9.0. Buffers containing primary amines (e.g., Tris, glycine) are not recommended as they will interfere with the assay.

-

Protein Standard: A solution of known concentration of a purified protein (e.g., Bovine Serum Albumin, BSA) at 1 mg/mL in the assay buffer.

-

Unknown Samples: Protein samples of unknown concentration, diluted in the assay buffer.

-

Microplate: 96-well, solid black plate for fluorescence measurements.

-

Fluorescence Microplate Reader: Capable of excitation at ~380 nm and emission detection at ~470 nm.

Experimental Workflow

Caption: Standard workflow for protein quantification using this compound.

Step-by-Step Procedure

-

Prepare Standard Curve: Perform a serial dilution of the protein standard (e.g., BSA) in the assay buffer to create a range of concentrations (e.g., 0-100 µg/mL).

-

Sample Preparation: Dilute the unknown protein samples to fall within the linear range of the standard curve.

-

Assay Setup: To each well of a 96-well black microplate, add 75 µL of either the protein standard, unknown sample, or assay buffer (for a blank control).

-

Reagent Addition: Add 25 µL of the this compound working solution to each well.

-

Incubation: Incubate the plate at room temperature for 5 to 30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 380 nm and emission at 470 nm.

-

Data Analysis: Subtract the fluorescence of the blank control from all readings. Plot the fluorescence of the standards against their known concentrations to generate a standard curve. Use the equation of the standard curve to determine the concentration of the unknown samples.

Applications in Research and Drug Development

The this compound assay is a versatile tool with numerous applications in biochemistry and drug development.

-

Protein and Peptide Quantification: It is a highly sensitive method for determining the concentration of proteins and peptides in solution, with detection limits in the nanogram range.

-

Enzyme Activity Assays: this compound can be used to monitor proteolytic enzyme activity by measuring the increase in primary amines from the hydrolysis of a protein substrate.

-

Drug Analysis: The assay is employed for the determination of pharmaceutical compounds containing primary amine groups.

-

Cell Biology: It can be used to label cell surface proteins for studies on protein-protein interactions and cell adhesion.

-

Biopharmaceutical Development: In the pharmaceutical industry, this compound is used for protein quantification to ensure the quality and consistency of drug formulations.

-

Protein-Nanoparticle Interactions: The labeling of primary amines with this compound can be used to study protein conformational changes and binding affinity in protein-nanoparticle interactions.

Considerations and Interferences

-

Protein-to-Protein Variability: Since the number of primary amines (N-terminus and lysine residues) varies between proteins, using a standard of the same protein being assayed is recommended for the most accurate quantification.

-

Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) will react with this compound and must be avoided. Ammonium ions can also interfere.

-

pH: The reaction is pH-dependent, and maintaining a consistent alkaline pH is crucial for reproducibility.

-

Solvent: this compound should be dissolved in an anhydrous, aprotic solvent like acetone or DMSO, as hydroxylic solvents can reduce its reactivity.

-

Hydrolysis: Due to its rapid hydrolysis, this compound must be added to the aqueous sample in a water-miscible organic solvent and mixed quickly.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. biotium.com [biotium.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Fluorescamine Assay for Protein Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescamine protein assay is a highly sensitive method for the quantification of proteins in solution. This technique relies on the reaction of this compound with primary amines, which are present in the N-terminus of proteins and in the side chain of lysine residues. This compound itself is non-fluorescent, but upon reaction with primary amines, it forms a highly fluorescent pyrrolinone derivative. The intensity of the fluorescence is directly proportional to the concentration of primary amines, and thus to the protein concentration. This assay is rapid, simple to perform, and offers high sensitivity, making it a valuable tool in various research and development applications, including biochemistry, drug discovery, and biopharmaceutical analysis.

One of the key advantages of the this compound assay is that the reagent and its hydrolysis products are non-fluorescent, which minimizes background signal. The reaction is nearly instantaneous and occurs at room temperature. However, it is important to note that buffers containing primary amines will interfere with the assay.

Chemical Reaction

This compound reacts with primary amines (R-NH₂) present in proteins to yield a fluorescent product. The unreacted this compound is rapidly hydrolyzed to a non-fluorescent compound.

Caption: Reaction of this compound with primary amines.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound assay based on various sources.

Table 1: Assay Performance Characteristics

| Parameter | Value | Source |

| Linear Dynamic Range | 8 µg/mL – 500 µg/mL (for BSA) | [1] |

| 1 µg/mL - 100 µg/mL | [2] | |

| Limit of Detection (LOD) | As little as 3 µg/mL of BSA can be detected | |

| Down to 10 ng of protein | [2] | |

| Excitation Wavelength | ~365-400 nm | [1] |

| Emission Wavelength | ~460-485 nm | |

| Incubation Time | 5 - 30 minutes | |

| Assay Format | Microplate (96-well or 384-well), Fluorometer cuvettes |

Table 2: Reagent Compatibility and Interferences

| Substance | Compatibility/Interference | Notes |

| Primary Amine Buffers | Interfering | Buffers such as Tris, glycine, and ammonia contain primary amines that will react with this compound, leading to high background fluorescence. |

| Sodium Azide | Interfering | Contains primary amines. |

| Detergents (e.g., SDS, Triton X-100) | Compatible | The assay can be performed in the presence of salts and detergents. |

| Reducing Agents (e.g., DTT, β-mercaptoethanol) | Compatible | Generally do not interfere. |

| Acetonitrile | Compatible | The assay is compatible with a maximum of 50% acetonitrile. |

Experimental Protocol: Microplate Assay

This protocol provides a detailed methodology for quantifying protein using the this compound assay in a 96-well microplate format.

Materials

-

This compound solution (e.g., 3 mg/mL in a suitable solvent like acetone or DMSO)

-

Protein standard (e.g., Bovine Serum Albumin, BSA, at 1 mg/mL)

-

Assay buffer (e.g., 0.1 M sodium borate buffer, pH 9.0)

-

Unknown protein samples

-

Black, clear-bottom 96-well microplates

-

Microplate reader with fluorescence detection capabilities

-

Multichannel pipette

Experimental Workflow

Caption: Workflow for the this compound protein assay.

Procedure

-

Preparation of Protein Standards:

-

Prepare a series of protein standards by serially diluting the 1 mg/mL BSA stock solution with the assay buffer. A typical concentration range for the standard curve is 0, 10, 20, 40, 60, 80, and 100 µg/mL.

-

-

Preparation of Unknown Samples:

-

Dilute the unknown protein samples with the assay buffer to ensure their concentrations fall within the linear range of the standard curve.

-

-

Assay Plate Setup:

-

Pipette 150 µL of each protein standard and unknown sample into separate wells of the 96-well plate. It is recommended to perform all measurements in at least duplicate.

-

Include a blank control containing only the assay buffer.

-

-

This compound Addition:

-

Prepare the this compound working solution.

-

Using a multichannel pipette, rapidly add 50 µL of the this compound solution to each well.

-

Immediately after adding the this compound, mix the contents of the wells by gently shaking the plate for about 1 minute.

-

-

Incubation:

-

Incubate the plate at room temperature for 5 to 30 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation set to approximately 390 nm and emission set to approximately 475 nm.

-

Data Analysis

-

Subtract Background: Subtract the average fluorescence intensity of the blank control from the fluorescence intensity of all standards and unknown samples.

-

Generate Standard Curve: Plot the background-subtracted fluorescence intensity of the protein standards against their corresponding concentrations (µg/mL).

-

Determine Unknown Concentrations: Use the standard curve to determine the protein concentration of the unknown samples. A linear regression analysis is often suitable for the lower concentration range of the assay. For a broader range, a non-linear regression (e.g., 4-parameter logistic fit) may provide a better fit.

Conclusion

The this compound assay is a robust and sensitive method for protein quantification. Its speed and simplicity make it an attractive alternative to other protein assays, particularly when working with low protein concentrations. By following this detailed protocol and being mindful of potential interfering substances, researchers can obtain accurate and reproducible protein concentration measurements to advance their scientific and developmental endeavors.

References

Application Notes and Protocols: Fluorescamine Labeling of Cell Surface Amines for Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescamine is a non-fluorescent compound that rapidly and specifically reacts with primary amines to form highly fluorescent pyrrolinone moieties.[1][2] This property makes it a valuable tool for the quantification of primary amines in various biological samples, including on the surface of living cells. The reaction is nearly instantaneous and occurs at room temperature.[2] Unreacted this compound is quickly hydrolyzed to non-fluorescent products, minimizing background signal.[2]

In the context of flow cytometry, this compound can be employed to label the primary amine groups present on the extracellular domains of cell surface proteins. This allows for the quantitative assessment of the overall cell surface amine density. As live cells maintain an intact plasma membrane, this compound is excluded from the intracellular environment, ensuring specific labeling of the cell surface.[3] This technique is particularly useful in drug development and research for monitoring changes in the cell surface proteome that may occur in response to drug treatment, cellular differentiation, or disease progression. For instance, alterations in the expression or conformation of surface proteins can lead to a detectable change in the total number of available primary amines.

This document provides detailed protocols for the labeling of cell surface amines with this compound for subsequent analysis by flow cytometry. It also includes information on data interpretation and potential applications in research and drug development.

Principle of this compound Labeling for Flow Cytometry

Live cells with intact membranes will primarily be stained on their surface proteins by the membrane-impermeant this compound. The intensity of the fluorescence is directly proportional to the number of accessible primary amine groups. In contrast, dead cells with compromised membranes will allow this compound to enter the cytoplasm, resulting in a much brighter fluorescent signal due to the abundance of intracellular proteins. This differential staining allows for the simultaneous assessment of cell surface amine density and cell viability.

Changes in the cell surface proteome, such as the upregulation or downregulation of certain proteins, or conformational changes that expose or mask amine groups, can be detected as a shift in the fluorescence intensity of the live cell population.

Data Presentation

Table 1: Representative Data for this compound Labeling of Jurkat Cells

This table summarizes expected quantitative data from a typical experiment evaluating the effect of a hypothetical drug compound on the cell surface amine density of Jurkat cells.

| Parameter | Control (Untreated) | Drug-Treated (24h) | Heat-Killed (Positive Control) |

| Mean Fluorescence Intensity (MFI) of Live Cells (FITC Channel) | 850 ± 50 | 1250 ± 75 | N/A |

| Percentage of Live Cells | 95% ± 2% | 92% ± 3% | <5% |

| Percentage of Dead/Late Apoptotic Cells | 5% ± 2% | 8% ± 3% | >95% |

| Stain Index | 15 | 25 | N/A |

Note: Data are presented as mean ± standard deviation from three independent experiments. The Stain Index is calculated as (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population).

Experimental Protocols

Protocol 1: Preparation of Reagents

1.1 this compound Stock Solution (10 mg/mL):

-